3-(4-Bromophenyl)oxetan-3-amine hydrochloride 3-(4-Bromophenyl)oxetan-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1349718-53-1
VCID: VC3398933
InChI: InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
SMILES: C1C(CO1)(C2=CC=C(C=C2)Br)N.Cl
Molecular Formula: C9H11BrClNO
Molecular Weight: 264.54 g/mol

3-(4-Bromophenyl)oxetan-3-amine hydrochloride

CAS No.: 1349718-53-1

Cat. No.: VC3398933

Molecular Formula: C9H11BrClNO

Molecular Weight: 264.54 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)oxetan-3-amine hydrochloride - 1349718-53-1

Specification

CAS No. 1349718-53-1
Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
IUPAC Name 3-(4-bromophenyl)oxetan-3-amine;hydrochloride
Standard InChI InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Standard InChI Key DKZUAEMOFJABIQ-UHFFFAOYSA-N
SMILES C1C(CO1)(C2=CC=C(C=C2)Br)N.Cl
Canonical SMILES C1C(CO1)(C2=CC=C(C=C2)Br)N.Cl

Introduction

Identification and Basic Properties

3-(4-Bromophenyl)oxetan-3-amine hydrochloride is a crystalline compound identified through several key parameters. The compound exists in scientific literature under multiple synonyms and is characterized by specific molecular identifiers.

Chemical Identifiers

The compound is primarily identified through the following parameters:

ParameterValue
CAS Number1349718-53-1
Molecular FormulaC₉H₁₁BrClNO
Molecular Weight264.55 g/mol
MDL NumberMFCD19687804

These identifiers provide the foundation for tracking and referencing the compound in scientific literature and chemical databases . The molecular formula reveals the presence of bromine, chlorine, nitrogen, and oxygen atoms, suggesting a complex structure with multiple functional groups. The relatively high molecular weight is attributed to the presence of the heavy bromine atom in the structure.

Synonyms and Alternative Nomenclature

Given its structural complexity, the compound is known by several IUPAC-compliant names and synonyms including:

  • 3-Amino-3-(4-bromophenyl)oxetane hydrochloride

  • 3-(4-bromophenyl)-3-Oxetanamine hydrochloride

  • 1-(3-Aminooxetan-3-yl)-4-bromobenzene hydrochloride

  • 3-(4-Bromo-phenyl)-oxetan-3-ylamine hydrochloride

  • 2-(4-Bromophenyl)-1,3-epoxypropan-2-amine hydrochloride

This diversity in nomenclature reflects different approaches to highlighting the key structural features of the molecule, particularly the oxetane ring and the bromine-substituted phenyl group. The variety of names also indicates the compound's relevance across different chemical disciplines.

Chemical Structure and Characteristics

The structural features of 3-(4-Bromophenyl)oxetan-3-amine hydrochloride contribute significantly to its chemical behavior and potential applications.

Structural Components

The molecule consists of several key structural elements:

  • A four-membered oxetane ring (cyclic ether)

  • A 4-bromophenyl group attached to the oxetane ring

  • An amine group at the 3-position of the oxetane ring

  • A hydrochloride salt formation with the amine group

This unique combination of functional groups creates a molecule with interesting three-dimensional geometry and reactivity patterns. The bromine atom on the phenyl ring serves as a reactive site for further modifications, while the oxetane ring provides conformational rigidity.

Classification

From a chemical taxonomy perspective, 3-(4-Bromophenyl)oxetan-3-amine hydrochloride belongs to multiple chemical classes:

  • Oxetanes (four-membered cyclic ethers)

  • Aromatic amines

  • Halogenated compounds

  • Hydrochloride salts

  • Pharmaceutical intermediates

This multi-class membership underlies the compound's versatility in chemical reactions and potential applications. The oxetane ring, in particular, represents an important structural motif in medicinal chemistry with unique properties compared to other heterocycles.

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-(4-Bromophenyl)oxetan-3-amine hydrochloride is essential for its proper handling, storage, and application in research and development contexts.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValueNote
Physical StateCrystalline solidAt standard conditions
Boiling Point298.2±40.0 °CPredicted value
Density1.537±0.06 g/cm³Predicted value
pKa8.09±0.20Predicted value
AppearanceWhite to off-white solidTypical for hydrochloride salts

The high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the amine group and ionic interactions in the hydrochloride salt . The moderate pKa value suggests that the compound has weak basic properties, as expected for an amine-containing structure.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)oxetan-3-amine hydrochloride typically involves multiple reaction steps, reflecting the complexity of creating the oxetane ring structure with the appropriate substitution pattern.

Industrial Production Considerations

For larger scale production, the synthesis likely employs:

  • Optimized reaction conditions to enhance yield and purity

  • Continuous flow reactors for more efficient heat and mass transfer

  • Automated systems for consistent quality control

  • Specialized purification techniques to ensure high purity

These industrial processes would be designed to minimize the formation of side products and maximize the efficiency of raw material utilization, reflecting the compound's value as a pharmaceutical intermediate.

Chemical Reactivity

The reactivity of 3-(4-Bromophenyl)oxetan-3-amine hydrochloride is determined by its functional groups, with each offering distinct reaction pathways.

Reactive Sites

The molecule contains several reactive sites that can participate in various chemical transformations:

  • The amine group can undergo typical nitrogen nucleophile reactions (acylation, alkylation)

  • The bromine substituent on the phenyl ring can participate in coupling reactions (Suzuki, Heck, etc.)

  • The oxetane ring can undergo ring-opening reactions under acidic conditions

  • The aromatic ring can participate in electrophilic aromatic substitution reactions

This multi-site reactivity makes the compound versatile as a building block in complex molecule synthesis, particularly for pharmaceutical applications.

Key Reaction Types

Based on its structure, the compound can participate in various reaction types:

  • Nucleophilic substitution reactions at the bromophenyl position

  • Functionalization of the amine group through amide formation

  • Ring-opening polymerization of the oxetane moiety

  • Metal-catalyzed cross-coupling reactions utilizing the aryl bromide

  • Salt exchange reactions at the hydrochloride group

These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activities. The ability to selectively transform different functional groups within the molecule provides synthetic flexibility.

Applications in Research and Development

3-(4-Bromophenyl)oxetan-3-amine hydrochloride has several potential applications, primarily in pharmaceutical research and as an intermediate in organic synthesis.

Pharmaceutical Applications

The compound shows promise in pharmaceutical development for several reasons:

  • The oxetane ring serves as a metabolically stable replacement for carbonyl groups

  • The amine functionality provides a site for further derivatization

  • The bromine atom allows for modification through coupling reactions

  • The rigid structure can contribute to specific protein binding interactions

These properties make it valuable in medicinal chemistry for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Synthetic Utility

As a synthetic intermediate, the compound offers several advantages:

  • Multiple reactive sites for diverse chemical transformations

  • Structurally distinctive oxetane ring that can impart unique properties to final products

  • Potential as a building block for complex heterocyclic structures

  • Utility in creating compound libraries for drug discovery

Hazard StatementClassificationSeverity
H302Harmful if swallowedAcute toxicity, oral, Category 4
H315Causes skin irritationSkin irritation, Category 2
H319Causes serious eye irritationEye irritation, Category 2
H335May cause respiratory irritationSpecific target organ toxicity, single exposure, Category 3

These classifications indicate a moderate hazard profile typical of many research chemicals and pharmaceutical intermediates .

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